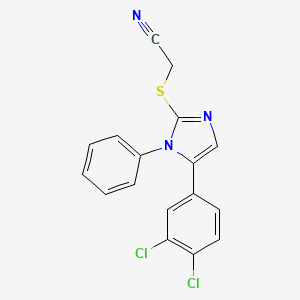

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Description

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N3S/c18-14-7-6-12(10-15(14)19)16-11-21-17(23-9-8-20)22(16)13-4-2-1-3-5-13/h1-7,10-11H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJKDFFURYADLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC#N)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole core, which can be achieved through the condensation of benzil with ammonium acetate and an appropriate aldehyde under acidic conditions. The resulting imidazole intermediate is then subjected to a nucleophilic substitution reaction with 3,4-dichlorobenzyl chloride to introduce the 3,4-dichlorophenyl group.

In the next step, the phenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the coupling partner. Finally, the thioacetonitrile moiety is incorporated through a nucleophilic substitution reaction with a suitable thiol reagent, such as thiourea, followed by cyanation using a cyanide source like sodium cyanide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact. Catalysts and reagents are chosen to ensure high selectivity and minimal by-products, and purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The imidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Electrophiles like alkyl halides, acyl chlorides, and nitrating agents under acidic or basic conditions.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Primary amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

This compound has shown potential biological activity, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development. Its structural features allow it to interact with biological targets, leading to potential therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of agrochemicals and dyes.

Mechanism of Action

The biological activity of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The dichlorophenyl group enhances lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The nitrile group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous imidazole derivatives are critical for understanding the unique properties of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile. Below is a detailed analysis of related compounds from the literature:

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

*Estimated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity :

- The 3,4-dichlorophenyl group in the target compound may offer superior binding affinity compared to 3,5-dichlorophenyl analogs (e.g., ), as ortho-substituted halogens often improve steric complementarity in enzyme active sites.

- The thioacetonitrile group introduces both sulfur and nitrile functionalities, which are absent in nitro- or trifluoromethyl-substituted analogs (e.g., ). This could enhance nucleophilic reactivity or serve as a hydrogen-bond acceptor.

Electronic and Solubility Properties :

- The nitro group in the compound from renders it highly electron-deficient, whereas the trifluoromethyl group in provides strong inductive effects without nitro’s redox sensitivity.

- The target compound’s dichlorophenyl and phenyl substituents likely reduce aqueous solubility compared to pyridinmethyl- or thiophene-containing derivatives (e.g., ).

Synthetic Accessibility :

- TDAE-mediated methods () are viable for synthesizing nitroimidazoles but may require optimization for thioacetonitrile incorporation.

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring and a thiol group, which are known to interact with various biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features

- Imidazole Ring : Known for its role in enzyme inhibition and receptor binding.

- Thio Group : Enhances the compound's reactivity and potential biological interactions.

- Aromatic Substituents : The presence of chlorinated phenyl groups increases lipophilicity and may enhance bioactivity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that imidazole derivatives can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of tubulin polymerization and interference with microtubule dynamics, leading to cell cycle arrest.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.98 ± 1.22 | A-431 (human epidermoid carcinoma) |

| Compound B | 23.30 ± 0.35 | Jurkat (human T lymphocyte) |

The presence of electron-donating groups in the phenyl ring has been correlated with increased cytotoxicity, suggesting a structure-activity relationship (SAR) that can guide future drug design efforts .

Antimicrobial Activity

Similar imidazole-based compounds have also shown antimicrobial properties. The thioacetamide structure is known to enhance the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth. In vitro studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

The biological effects of this compound are believed to result from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.

- Receptor Binding : Its structural features allow it to bind to various receptors, modulating their activity and influencing downstream signaling pathways.

- Apoptosis Induction : By interfering with cellular machinery, it can promote programmed cell death in cancerous cells.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives similar to this compound:

- Study on Antitumor Activity :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step routes, starting with the formation of the imidazole core via condensation of substituted phenylglyoxals with thiourea derivatives under acidic conditions. Key steps include:

- Thioether linkage formation : Reacting 5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole-2-thiol with bromoacetonitrile in anhydrous DMF, using NaH as a base at 0–5°C for 4–6 hours .

- Optimization parameters : Temperature control (<10°C) minimizes side reactions, while inert atmosphere (N₂/Ar) prevents oxidation of the thiol group. Yield and purity are monitored via TLC (silica gel, ethyl acetate/hexane) and NMR .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for the acetonitrile (-C≡N) group (~2.1 ppm for CH₂ and 120–125 ppm for CN) and aromatic protons (7.0–8.5 ppm) to confirm substitution patterns .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular ion peaks (expected m/z: ~410–415) and detect impurities .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound against microbial or cancer targets, and what assays are recommended?

- Methodology :

- In vitro antimicrobial assays : Use microdilution methods (e.g., CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs like fluconazole .

- Anticancer screening : Conduct MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Pair with apoptosis markers (Annexin V/PI staining) to confirm mechanistic pathways .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar imidazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects using analogs (e.g., replacing 3,4-dichlorophenyl with 4-methoxyphenyl) to isolate contributions of lipophilicity and electronic effects .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) and apply statistical tools (e.g., ANOVA) to identify outliers or assay-specific variability .

Q. How can computational modeling predict binding interactions between this compound and biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes like CYP450 or bacterial DNA gyrase. Validate poses with crystallographic data (e.g., PDB ID 1KZN) .

- ADMET prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5, BBB permeability) and toxicity risks .

Experimental Design Challenges

Q. What are the critical challenges in purifying this compound, and how can they be addressed?

- Methodology :

- Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar byproducts. Monitor fractions via UV at 254 nm .

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation. Slow cooling improves yield .

Q. How do structural modifications influence the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (37°C, 24h) and analyze degradation products via LC-MS. The thioether bond is prone to hydrolysis at pH >10 .

Key Considerations for Researchers

- Synthetic reproducibility : Document reaction parameters (e.g., humidity, solvent grade) meticulously, as minor variations can drastically alter yields .

- Bioactivity validation : Use orthogonal assays (e.g., fluorescence-based ATP assays alongside MTT) to confirm cytotoxicity mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.